

AN2025 (Buparlisib) Clinical Development Snapshot

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Compound Focus: Buparlisib

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The table below summarizes the core clinical development information for **buparlisib**, a pan-class I PI3K inhibitor [1].

Attribute	Details
Other Names	AN2025, BKM120, BKM-120, NVP-BKM120 [2]
Drug Class	PI3K inhibitor (pan-class I) [2] [1]
Developers	Adlai Nortye (global), Nippon Kayaku (Japan option) [3] [4] [2]
Key Indication	Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) [3]
Latest Phase	Phase III (Discontinued) [3]
Key Trial	Phase III BURAN Trial (N=487) [3]
Primary Endpoint	Overall Survival (OS) [3]
Outcome	Did not meet primary endpoint; no improvement in OS vs. paclitaxel alone [3].
Safety Profile	Consistent with previous findings; no new safety signals identified [3].

Attribute	Details
Development Status	Discontinued following Phase III results [3].

Phase III BURAN Trial Outcome and Rationale

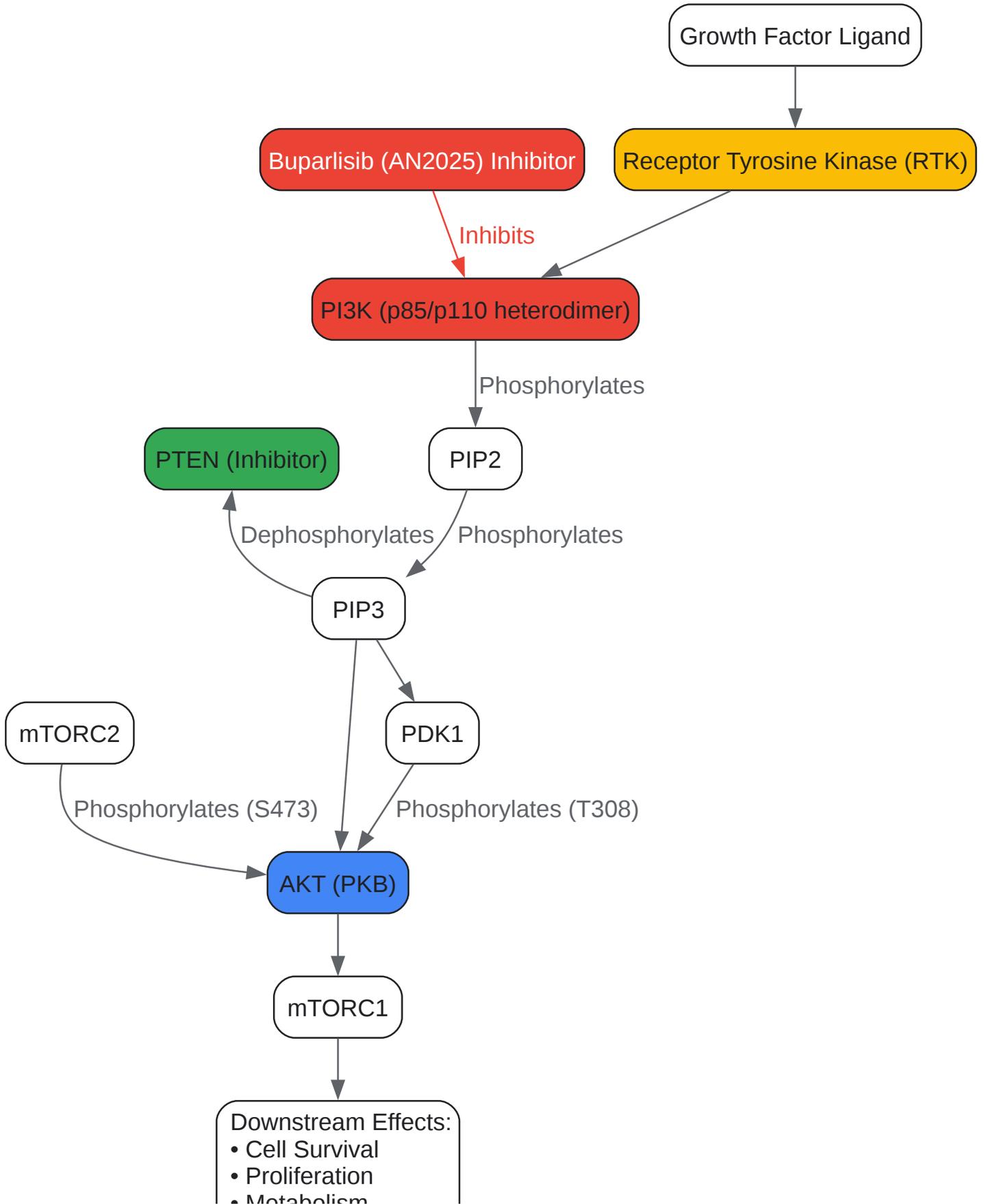
The Phase III BURAN trial was a pivotal, randomized (2:1), open-label study designed to assess the efficacy of **buparlisib** in combination with paclitaxel compared to paclitaxel alone in patients with recurrent or metastatic HNSCC who had progressed after anti-PD-(L)1 therapy [3].

- **Primary Endpoint Failure:** The trial did not achieve statistical significance for its primary endpoint of improving Overall Survival (OS) [3].
- **Context of Failure:** The company noted that the control arm (paclitaxel alone) demonstrated a longer OS than historically observed in the earlier Phase II BERIL-1 trial. This suggests that changing standards of care and patient population characteristics may have contributed to the inability to demonstrate a significant treatment effect [5].
- **Corporate Decision:** Based on these results, Adlai Nortye announced the discontinuation of **buparlisib**'s development. The company will implement cost-saving measures and reallocate resources to other pipeline candidates like AN8025, AN9025, and AN4005 [3].

Mechanism of Action and Target Pathway

Buparlisib is a potent oral **pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor**. It targets all four catalytic isoforms (p110 α , p110 β , p110 δ , p110 γ) of Class I PI3Ks [1]. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, making it a prominent target for therapy [1].

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the site of inhibition by **buparlisib**.



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Diagram of the PI3K/AKT/mTOR signaling pathway and **buparlisib**'s molecular target. **Buparlisib** inhibits the PI3K enzyme, blocking the conversion of PIP2 to PIP3 and subsequent pathway activation that drives tumor cell survival and growth [1].

Ongoing Research and Future Directions

Despite the clinical discontinuation in HNSCC, **buparlisib** remains a tool in preclinical and early-stage research, primarily investigating combination therapies and resistance mechanisms.

- **Novel Dual-Targeting Strategies:** Research is exploring compounds that simultaneously inhibit PI3K and other targets, such as BRD4. One study found that a senolytic agent (ABT-737) could enhance the efficacy of a novel PI3K/BRD4 dual inhibitor by clearing senescent cancer cells [2] [5].
- **Overcoming Chemotherapy Resistance:** Preclinical studies in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) continue to show that **buparlisib** can enhance the sensitivity of cancer cells to conventional chemotherapies like cisplatin and 5-fluorouracil, often by promoting apoptosis [2] [5].
- **Biomarker Analysis:** Previous studies, such as an immunogenomic analysis of the Phase II BERIL-1 trial, suggested that patients with specific tumor immune infiltration or oncogenic alterations (e.g., in PIK3CA or NOTCH pathways) might derive greater benefit from **buparlisib** combination therapy [2]. Future drug development will likely hinge on such predictive biomarkers.

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